molecular formula C12H13N3OS B057328 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- CAS No. 121041-62-1

3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-

Cat. No.: B057328
CAS No.: 121041-62-1
M. Wt: 247.32 g/mol
InChI Key: XAMRILMSCLEPCB-UHFFFAOYSA-N
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Description

Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton’s tyrosine kinase (BTK). It is primarily being investigated for the treatment of immune-mediated diseases, such as immune thrombocytopenia. Bruton’s tyrosine kinase is a signaling molecule involved in both innate and adaptive immune responses .

Chemical Reactions Analysis

Rilzabrutinib undergoes various chemical reactions, including:

Scientific Research Applications

Rilzabrutinib has a wide range of scientific research applications, including:

Mechanism of Action

Rilzabrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase. This inhibition occurs through a dual mechanism of action:

Comparison with Similar Compounds

Rilzabrutinib is unique compared to other Bruton’s tyrosine kinase inhibitors due to its reversible covalent binding and long residence time on the target enzyme. Similar compounds include:

Rilzabrutinib’s unique characteristics and promising efficacy and safety profile make it a valuable compound in the treatment of various immune-mediated diseases.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methylsulfanyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-16-10-4-2-9(3-5-10)8-17-12-7-6-11(13)14-15-12/h2-7H,8H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMRILMSCLEPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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